Cannabicyclol (CBL) is a naturally occurring cannabinoid found in the Cannabis sativa plant. [, , ] This non-psychoactive compound is classified as a minor cannabinoid due to its relatively low abundance compared to major cannabinoids like tetrahydrocannabinol (Δ9-THC) and cannabidiol (CBD). [, , ] While CBL itself exhibits limited pharmacological activity, it serves as a valuable precursor for synthesizing other cannabinoids and holds potential in various scientific research areas. [, , , ]
Cannabicyclol is primarily derived from the Cannabis sativa plant. It is formed through the degradation of cannabichromene and can also be synthesized chemically. The presence of cannabicyclol in cannabis extracts varies significantly depending on the strain and extraction methods used.
Cannabicyclol belongs to the class of compounds known as cannabinoids, which are chemical compounds that interact with the endocannabinoid system in humans and other mammals. It is structurally distinct from other cannabinoids due to its unique bicyclic structure.
The synthesis of cannabicyclol can be achieved through various methods, including both natural extraction and synthetic approaches.
The synthetic process may involve several steps, including:
Cannabicyclol has a complex molecular structure characterized by a bicyclic arrangement. Its chemical formula is , indicating it contains 21 carbon atoms, 30 hydrogen atoms, and one oxygen atom.
The molecular weight of cannabicyclol is approximately 314.46 g/mol. Structural studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have provided insights into its stereochemistry, revealing specific configurations that influence its biological activity .
Cannabicyclol can participate in various chemical reactions typical of cannabinoid compounds. These include:
The synthesis often requires careful control of reaction conditions to achieve desired yields and minimize by-products. For instance, radical initiators or acidic conditions are frequently employed to facilitate cyclization reactions .
Cannabicyclol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). Although its exact mechanism is not fully understood, it is believed to modulate neurotransmitter release and influence various physiological processes.
Research indicates that cannabicyclol may exhibit anti-inflammatory properties and could play a role in pain management. Its non-psychoactive nature makes it an attractive candidate for therapeutic applications without the side effects associated with psychoactive cannabinoids .
Cannabicyclol has potential applications in several fields:
Table 1: Key Historical Milestones in CBL Research
Year | Event | Significance |
---|---|---|
1966 | Discovery by Mechoulam and Claussen | Initial isolation and preliminary characterization |
1968 | Structural revision | Identification of cyclobutane core |
1971 | X-ray/NMR confirmation | Absolute stereochemistry partially resolved |
2008 | Detection in ancient cannabis (China) | Proof of natural occurrence in archaeological samples |
CBL belongs to the cannabichromene (CBC) subtype of cannabinoids but is distinguished by its bicyclic scaffold:
Table 2: Structural Comparison of CBL with Precursor CBC
Property | Cannabicyclol (CBL) | Cannabichromene (CBC) |
---|---|---|
Core Backbone | Tricyclic (chromene + cyclobutane) | Bicyclic (chromene + linear terpene) |
Stereochemistry | Racemic mixture | Chiral (specific enantiomers) |
Formation | Photochemical/oxidative cyclization of CBC | Enzymatic cyclization of CBGA |
Thermal Stability | High (degradation-resistant) | Moderate (sensitive to UV/heat) |
Biosynthetic and Abundance Comparisons
Functional and Pharmacological Contrasts
Table 3: Functional Comparison of CBL with Select Cannabinoids
Cannabinoid | Psychoactivity | Primary Biosynthetic Origin | Key Known Targets | Potential Bioactivity |
---|---|---|---|---|
CBL | None | Oxidation of CBC | Undefined | Anti-inflammatory* |
CBC | None | CBGA → CBCA → CBC | TRPV1, TRPA1 | Anti-inflammatory, neurogenic |
THC | High | CBGA → THCA → THC | CB1, CB2 | Analgesic, euphoric |
CBD | None | CBGA → CBDA → CBD | 5-HT1A, TRPV1, PPARγ | Anxiolytic, anticonvulsant |
CBN | Mild | Oxidation of THC | CB1 (weak) | Sedative |
*Based on in vitro or preliminary models [3] [6] [8]
Chemical Stability and Analytical Challenges
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7